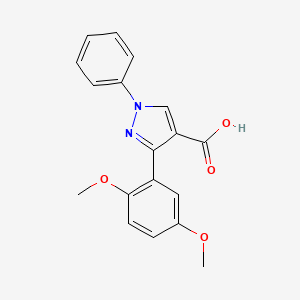

3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Molecular Formula: C₁₈H₁₆N₂O₄

SMILES: COC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)C3=CC=CC=C3

InChIKey: XXPRPKAYBHGUQB-UHFFFAOYSA-N

CAS Number: 956386-16-6 (alternate: 402767-66-2, 149288-68-6 in related contexts)

Molecular Weight: 324.34 g/mol

This compound features a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with a 2,5-dimethoxyphenyl moiety, and at the 4-position with a carboxylic acid functional group.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-13-8-9-16(24-2)14(10-13)17-15(18(21)22)11-20(19-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPRPKAYBHGUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956386-16-6 | |

| Record name | 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the synthesis, biological evaluation, and molecular interactions of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The compound has the following structural and molecular characteristics:

- Molecular Formula : C18H16N2O4

- Molecular Weight : 324.33 g/mol

- SMILES Notation : COC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)C3=CC=CC=C3

- InChIKey : XXPRPKAYBHGUQB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various reagents and conditions to achieve the desired structure. The synthetic pathways often utilize starting materials that are readily available and involve standard organic synthesis techniques such as refluxing, crystallization, and spectroscopic analysis for characterization.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring the 1H-pyrazole scaffold. Specifically, derivatives of this compound have demonstrated significant inhibitory effects against various cancer cell lines:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Prostate Cancer

In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as topoisomerase II and EGFR .

Anti-inflammatory Effects

Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. These studies suggest that they can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Case Studies

-

Study on MDA-MB-231 Cells :

- Objective : To evaluate the antiproliferative effects of pyrazole derivatives.

- Findings : Derivatives exhibited IC50 values in the micromolar range, suggesting potent activity against breast cancer cells.

-

Evaluation Against HepG2 Cells :

- Objective : Assess cytotoxicity and mechanism of action.

- Findings : Some derivatives were found to be less effective compared to others, indicating structure-dependent activity.

Summary of Biological Activities

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MDA-MB-231 | 15.0 | Significant antiproliferative activity |

| HepG2 | 20.0 | Moderate cytotoxicity |

| Lung Cancer Cells | 10.0 | Strong inhibition of cell growth |

| Colorectal Cancer | 25.0 | Effective in reducing viability |

Structure–Activity Relationship (SAR)

The biological activity is often correlated with specific structural features of the pyrazole derivatives:

| Substituent | Effect on Activity |

|---|---|

| 2,5-Dimethoxy | Enhances anticancer activity |

| Phenyl Group | Critical for binding interactions |

| Carboxylic Acid | Essential for bioactivity |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

In contrast, the 2,4-dimethylphenyl analog (CAS 956386-17-7) lacks oxygen atoms, reducing polarity and increasing hydrophobicity . The 3-chlorophenyl substituent (CAS 113808-90-5) introduces an electron-withdrawing chlorine atom, which may alter reactivity in nucleophilic or electrophilic environments .

Steric and Bulk Effects :

- The adamantane -substituted analog (CAS 149288-68-6) incorporates a bulky tricyclic structure, likely reducing solubility in aqueous media and impacting steric interactions in binding applications .

Functional Group Variations :

Availability and Commercial Considerations

- The target compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or low demand . However, Santa Cruz Biotechnology offers it at $188/250 mg, indicating niche availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.